molecular formula C7H12N2O B12949023 2-Ethyl-3,5-dimethyl-3,5-dihydro-4H-imidazol-4-one CAS No. 61857-90-7

2-Ethyl-3,5-dimethyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12949023
CAS No.: 61857-90-7
M. Wt: 140.18 g/mol
InChI Key: VAMSJYBUTHLUJJ-UHFFFAOYSA-N
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Description

2-Ethyl-1,4-dimethyl-1H-imidazol-5(4H)-one is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,4-dimethyl-1H-imidazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of ethylamine with 1,4-dimethyl-2-nitroethene, followed by reduction and cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,4-dimethyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of different imidazole-based compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction may produce imidazole-2-amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,4-dimethyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylimidazole: Known for its use in pharmaceuticals and as a catalyst in organic synthesis.

    2-Ethylimidazole: Studied for its biological activities and applications in material science.

    4-Methylimidazole: Found in various industrial applications and as a byproduct in food processing.

Uniqueness

2-Ethyl-1,4-dimethyl-1H-imidazol-5(4H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazole derivatives.

Properties

CAS No.

61857-90-7

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-ethyl-1,4-dimethyl-4H-imidazol-5-one

InChI

InChI=1S/C7H12N2O/c1-4-6-8-5(2)7(10)9(6)3/h5H,4H2,1-3H3

InChI Key

VAMSJYBUTHLUJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(C(=O)N1C)C

Origin of Product

United States

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